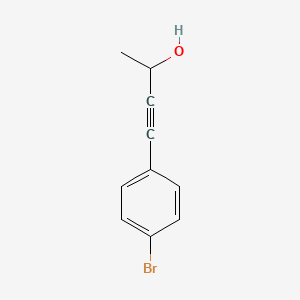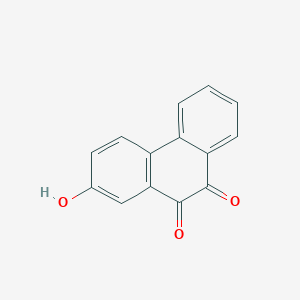
2-Hydroxyphenanthrene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyphenanthrene-9,10-dione is an organic compound belonging to the class of hydroxyquinones It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxyphenanthrene-9,10-dione can be synthesized through various methods. One common approach involves the regioselective functionalization of 9-hydroxyphenanthrene. This process typically includes the use of specific reagents and catalysts to achieve the desired product . Another method involves the oxidative cyclization of 1,2-diaminobenzene with 9,10-phenanthrenequinone .
Industrial Production Methods
Industrial production of this compound often involves large-scale preparation from phenanthrene, which is abundant in coal tar. The process includes several steps of purification and functionalization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyphenanthrene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve specific solvents and temperatures to optimize the yield .
Major Products
The major products formed from these reactions include various hydroxyquinone and hydroquinone derivatives, which have significant applications in organic synthesis and material science .
Applications De Recherche Scientifique
2-Hydroxyphenanthrene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxyphenanthrene-9,10-dione involves its interaction with specific molecular targets and pathways. It can act as an electron acceptor or donor, participating in redox reactions that influence cellular processes. The exact molecular targets and pathways are still under investigation, but its ability to modulate oxidative stress and cellular signaling pathways is of particular interest .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthrenequinone: A closely related compound with similar chemical properties.
Hydroxyquinone: Another derivative with comparable reactivity and applications.
Anthraquinone: Shares structural similarities and is used in similar applications.
Uniqueness
2-Hydroxyphenanthrene-9,10-dione stands out due to its specific functional groups and reactivity patterns. Its ability to undergo regioselective functionalization makes it a valuable compound in organic synthesis and material science .
Propriétés
Numéro CAS |
4088-81-7 |
|---|---|
Formule moléculaire |
C14H8O3 |
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
2-hydroxyphenanthrene-9,10-dione |
InChI |
InChI=1S/C14H8O3/c15-8-5-6-10-9-3-1-2-4-11(9)13(16)14(17)12(10)7-8/h1-7,15H |
Clé InChI |
RZZDCWPYYHGHSM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)O)C(=O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


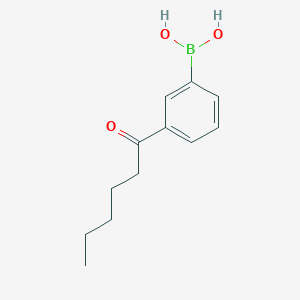
![7-[(Prop-2-en-1-yl)oxy]-1-benzothiophene](/img/structure/B14138630.png)
![1-Methyl-3-[[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]carbamoyl]urea](/img/structure/B14138641.png)
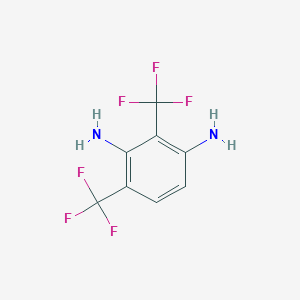
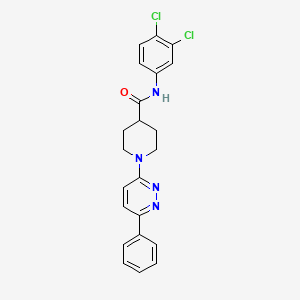
![1-[(4-Methylphenyl)sulfonyl]-2-(4-nitrophenyl)aziridine](/img/structure/B14138660.png)
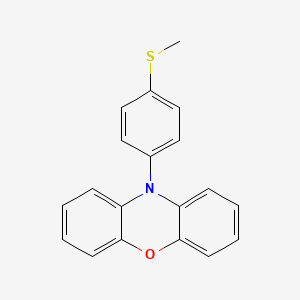
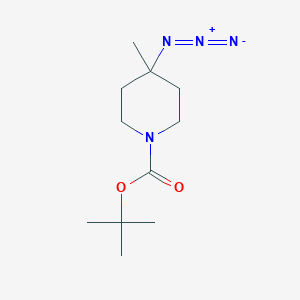
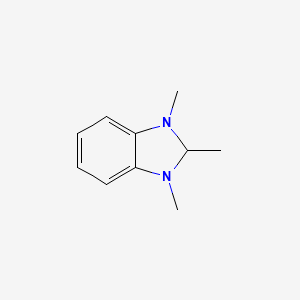
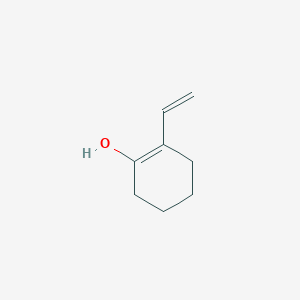
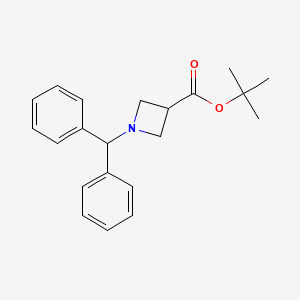
![8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14138690.png)
![5-Chloro-N-[3-(piperidin-1-yl)propyl]-1H-indazol-3-amine](/img/structure/B14138695.png)
